[3,3'-Bipyridin]-6-amine

Catalog No.
S695645
CAS No.
31970-30-6
M.F
C10H9N3
M. Wt
171.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[3,3'-Bipyridin]-6-amine

CAS Number

31970-30-6

Product Name

[3,3'-Bipyridin]-6-amine

IUPAC Name

5-pyridin-3-ylpyridin-2-amine

Molecular Formula

C10H9N3

Molecular Weight

171.2 g/mol

InChI

InChI=1S/C10H9N3/c11-10-4-3-9(7-13-10)8-2-1-5-12-6-8/h1-7H,(H2,11,13)

InChI Key

CYPQOKFUBWWAET-UHFFFAOYSA-N

SMILES

C1=CC(=CN=C1)C2=CN=C(C=C2)N

Canonical SMILES

C1=CC(=CN=C1)C2=CN=C(C=C2)N

Ligand in Metal Complexes:

[3,3'-Bipyridin]-6-amine (often abbreviated as Bpy-NH2) functions as a bidentate ligand, meaning it can bind to a central metal ion through two donor atoms. The presence of the amine group enhances the electron-donating ability of the molecule compared to unsubstituted bipyridine. This property makes Bpy-NH2 a valuable ligand in the design of coordination complexes with various metals, including transition metals, lanthanides, and actinides. These complexes can exhibit interesting photophysical, magnetic, and catalytic properties, which are being explored for diverse applications such as:

  • Light-emitting devices (LEDs): Bpy-NH2-based metal complexes are being studied as potential emitters in LEDs due to their tunable photoluminescence properties.
  • Molecular sensors: The ability of Bpy-NH2 complexes to bind specific analytes is being utilized in the development of sensors for various environmental and biological targets.
  • Catalysis: Bpy-NH2 complexes are being investigated as catalysts for various organic and inorganic reactions, including hydrogen evolution, photocatalysis, and cross-coupling reactions.

Building Block in Supramolecular Chemistry:

Bpy-NH2 can be employed as a building block in the construction of supramolecular assemblies due to its ability to form hydrogen bonds and coordinate with metal ions. These assemblies can exhibit unique properties and functionalities, such as:

  • Metal-organic frameworks (MOFs): Bpy-NH2 is used as a linker molecule in the construction of MOFs, which are porous materials with potential applications in gas storage, separation, and catalysis.
  • Coordination polymers: Bpy-NH2 can participate in the formation of coordination polymers, which are one-dimensional or two-dimensional networks of metal ions linked by organic ligands. These materials offer potential applications in electronics, magnetism, and sensing.

Organic Functional Material Design:

The presence of the amine group in Bpy-NH2 allows for further functionalization through various chemical reactions. This opens up possibilities for the design of organic functional materials with desired properties, such as:

  • Organic light-emitting diodes (OLEDs): Bpy-NH2 derivatives are being explored as potential hole-transport materials in OLEDs due to their efficient charge transport properties.
  • Non-linear optical (NLO) materials: Bpy-NH2 derivatives with specific functional groups are being investigated for their NLO properties, which could be useful in applications such as optical switching and frequency conversion.

[3,3'-Bipyridin]-6-amine is an organic compound characterized by its bipyridine structure, consisting of two pyridine rings linked by a single bond. Its molecular formula is C10H9N3, and it features an amine group at the 6-position of one of the pyridine rings. This configuration allows for unique chemical properties and reactivity, making it valuable in various applications across chemistry and biology. The compound's structure provides potential sites for hydrogen bonding and coordination with metal ions, enhancing its utility in coordination chemistry and catalysis .

  • Oxidation: The compound can be oxidized to form bipyridinium salts, which are useful in electrochemical applications.
  • Reduction: Reduction reactions can yield radical cations, important for molecular electronics.
  • Substitution: The amine group allows for nucleophilic substitution reactions, introducing various functional groups into the molecule.

Common reagents for these reactions include potassium permanganate for oxidation and sodium borohydride for reduction. The aromatic nature of the bipyridine structure also facilitates electrophilic substitution reactions.

The biological activity of [3,3'-Bipyridin]-6-amine is notable due to its ability to form stable complexes with metal ions. This property is significant in bioinorganic chemistry, where it can be used to study metalloproteins and metalloenzymes. Additionally, derivatives of bipyridines have been explored for their potential therapeutic applications, including antimicrobial and anticancer activities. The compound's interaction with biological systems may involve complexation with metal ions that influence enzyme activity or cellular pathways.

The synthesis of [3,3'-Bipyridin]-6-amine can be achieved through various methods:

  • Homocoupling Reactions: One common synthetic route involves the coupling of pyridine derivatives using a nickel catalyst in the presence of reducing agents like zinc powder.
  • Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are also employed, often involving bromo-pyridine derivatives and amines under basic conditions.

These methods can be adapted for industrial-scale production, utilizing continuous flow reactors and automated systems to enhance efficiency and yield.

[3,3'-Bipyridin]-6-amine has diverse applications across multiple fields:

  • Coordination Chemistry: It serves as a ligand to form complexes with transition metals, which are crucial in catalysis.
  • Materials Science: Its ability to form stable complexes makes it useful in developing sensors and electrochromic devices.
  • Biological Research: The compound is utilized in studying metalloproteins and metalloenzymes due to its coordination properties.
  • Pharmaceuticals: Bipyridine derivatives are being investigated for their potential use as antimicrobial and anticancer agents .

Interaction studies involving [3,3'-Bipyridin]-6-amine focus on its ability to coordinate with metal ions. These studies reveal insights into the compound's role in redox reactions and electron transfer processes. Understanding these interactions is essential for its application in catalysis and biological systems. The specific pathways and molecular targets vary depending on the context of use—whether in catalysis or biological activity.

Several compounds are structurally similar to [3,3'-Bipyridin]-6-amine:

Compound NameStructure FeaturesUnique Properties
2,2'-BipyridineTwo pyridine rings without substituentsCommonly used as a ligand but lacks amine functionality
4,4'-BipyridineSimilar bipyridine structure with different substitutionMore symmetrical; used in various coordination complexes
6,6'-Dimethyl-2,2'-bipyridineDimethyl substitutions on the 2-positionEnhanced solubility; used in organic electronics

The uniqueness of [3,3'-Bipyridin]-6-amine lies in its specific substitution pattern (the presence of both an amine group and a methyl group), which imparts distinct electronic properties that enhance its reactivity and coordination capabilities compared to other bipyridine derivatives.

XLogP3

1.1

Wikipedia

[3,3'-Bipyridin]-6-amine

Dates

Last modified: 08-15-2023

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